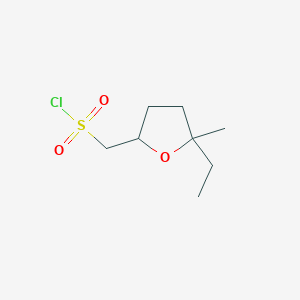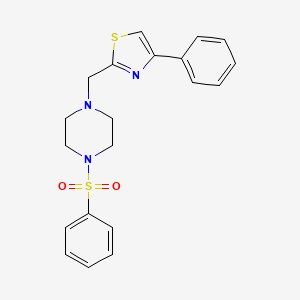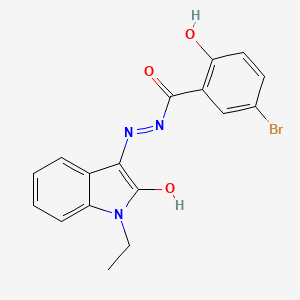![molecular formula C18H18ClN3O3S2 B2432659 N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 941918-33-8](/img/structure/B2432659.png)
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diethylsulfamoyl)benzamide, also known as CBTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBTB is a small molecule that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for drug development and other research purposes.
Applications De Recherche Scientifique
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has demonstrated their potential as class III electrophysiological agents, indicating their use in addressing cardiac arrhythmias. These compounds have shown comparable potency to known selective class III agents in vitro and in vivo, suggesting their utility in developing new cardiac therapies (Morgan et al., 1990).
Antiviral Activity
A study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds possessing anti-tobacco mosaic virus activity. This research highlights the potential of structurally similar sulfonamides in antiviral drug development (Chen et al., 2010).
Anticancer Agents
Indapamide derivatives have been synthesized and evaluated for their proapoptotic activity against cancer cell lines, with some compounds showing significant growth inhibition. This suggests a potential avenue for the development of new anticancer therapies using benzamide derivatives (Yılmaz et al., 2015).
Antimicrobial Activity
The synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives has demonstrated potent, orally active antiallergy agents with significant antimicrobial activity. This research underlines the versatility of thiazole and sulfonamide derivatives in creating compounds with broad-spectrum antimicrobial properties (Hargrave et al., 1983).
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-3-22(4-2)27(24,25)13-7-5-12(6-8-13)18(23)21-15-10-9-14(19)16-17(15)26-11-20-16/h5-11H,3-4H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXGKFGJZOBQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2432580.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2432582.png)

![4-[(3-Chlorophenyl)methoxy]-2-methylaniline](/img/structure/B2432585.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2432587.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2432588.png)

![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)

![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)
![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)

